Product packaging for N-[(3-methoxyphenyl)methoxy]thian-4-imine(Cat. No.:CAS No. 294853-65-9)

N-[(3-methoxyphenyl)methoxy]thian-4-imine

Cat. No.: B2588396
CAS No.: 294853-65-9
M. Wt: 251.34
InChI Key: OZSIUTGVFBNKOS-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methoxy]thian-4-imine is a specialized synthetic intermediate of interest in organic and medicinal chemistry research. This molecule features a thian-4-imine scaffold, a saturated six-membered ring containing sulfur and an imine functional group, which is further functionalized with a (3-methoxyphenyl)methoxy group. The imine group presents a key site for nucleophilic addition, making this compound a valuable precursor for the synthesis of more complex nitrogen-containing molecules, particularly secondary amines. Compounds with similar N-aryl and sulfur-containing heterocyclic motifs are frequently explored as building blocks for pharmaceuticals and biologically active molecules . The synthetic route to this compound may involve modern catalytic methods such as palladium-catalyzed C–N cross-coupling, a powerful and general technology for the construction of aromatic amines . Alternatively, it could be synthesized via the condensation of a carbonyl precursor with an amine, followed by specific oxidation to the imine. Researchers value this compound for its potential in constructing diverse chemical libraries for structure-activity relationship (SAR) studies and for the development of new ligands and catalysts . As a research chemical, it serves as a crucial intermediate in exploratory synthetic pathways aimed at discovering novel compounds with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2S B2588396 N-[(3-methoxyphenyl)methoxy]thian-4-imine CAS No. 294853-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methoxyphenyl)methoxy]thian-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-15-13-4-2-3-11(9-13)10-16-14-12-5-7-17-8-6-12/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSIUTGVFBNKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON=C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Methoxyphenyl Methoxy Thian 4 Imine and Analogues

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comyoutube.com For N-[(3-methoxyphenyl)methoxy]thian-4-imine, the analysis begins by identifying the key functional groups and bonds that can be disconnected through reliable chemical reactions.

The target molecule contains an oxime ether functional group (C=N-O-R). A primary disconnection is made at the N-O ether linkage, as ether bonds are commonly formed via nucleophilic substitution reactions. amazonaws.com This leads to two key synthons: thian-4-one oxime and a 3-methoxybenzyl cation equivalent.

A second disconnection targets the C=N bond of the thian-4-one oxime. Oximes are a type of imine, typically formed through the condensation of a carbonyl compound and hydroxylamine (B1172632). masterorganicchemistry.com This step simplifies the structure back to thian-4-one and hydroxylamine.

This analysis identifies three primary precursors for the synthesis:

Thian-4-one: The foundational sulfur-containing heterocyclic ketone.

Hydroxylamine (or its salt): The source of the nitrogen atom for the imine.

A 3-methoxybenzylating agent: Such as 3-methoxybenzyl bromide, which serves as the electrophile to form the ether linkage.

This retrosynthetic pathway provides a logical and efficient, multi-step approach to the target molecule, starting from readily accessible precursors.

Formation of the Thian-4-imine Core

The central structural motif of the target molecule is the thian-4-imine system. Its synthesis is typically approached by first preparing the ketone, thian-4-one, followed by its conversion to the corresponding oxime.

The formation of an imine, or in this specific case an oxime, from a ketone is a classic condensation reaction. masterorganicchemistry.comacs.org The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of thian-4-one, followed by the elimination of a water molecule to form the C=N double bond. masterorganicchemistry.com

The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium toward the product. masterorganicchemistry.comacs.org This is often achieved by removing the water as it forms, using methods such as a Dean-Stark trap or the addition of dehydrating agents like molecular sieves. acs.org Mild acid catalysis is also commonly employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack. masterorganicchemistry.com

Below is a table summarizing typical conditions for imine and oxime formation, which can be adapted for the synthesis of the thian-4-one oxime intermediate.

CatalystSolventDehydrating AgentTemperatureNotes
Mild Acid (e.g., p-TsOH)TolueneDean-Stark TrapRefluxDrives reaction by azeotropic removal of water.
NoneEthanolNoneRoom Temp - RefluxOften sufficient for reactive aldehydes and ketones.
Pyrrolidine (Organocatalyst)DichloromethaneMgSO₄Room TempA biomimetic approach suitable for sensitive substrates. organic-chemistry.org
Tris(2,2,2-trifluoroethyl)borateAcetonitrileNoneRoom TempA mild and general reagent for condensation reactions. organic-chemistry.org
None (Microwave)Neat (Solvent-free)NoneMicrowave IrradiationRapid reaction times for non-volatile amines. organic-chemistry.org

The precursor thian-4-one is a key building block. While commercially available, various synthetic strategies exist for constructing the thiane (B73995) ring, a foundational sulfur-containing heterocycle. These methods are crucial for creating diverse analogues. ijarst.in

Modern approaches often involve C-S bond formation through cyclization. One innovative strategy is the oxidative cyclization of a protected thiol precursor. morressier.comresearchgate.net This method allows for the formation of the heterocyclic ring under mild conditions and is tolerant of a wide range of functional groups. morressier.comresearchgate.net Transition-metal-catalyzed reactions have also emerged as powerful tools, enabling the construction of complex ring systems with high efficiency and selectivity. ijarst.in Another novel approach involves the base-mediated ring expansion of smaller sulfur-containing rings, such as 1,3-dithianes, to access medium-sized heterocycles. chemistryviews.org This strategy can provide access to unique thiane analogues that are not readily accessible through traditional methods. chemistryviews.org

While the parent this compound is achiral, the synthesis of chiral analogues is of significant interest in medicinal chemistry. Stereoselectivity can be introduced at several stages. If a substituted thiane ring is desired, stereocenters can be established during the cyclization step using chiral catalysts or auxiliaries.

Alternatively, stereoselective modifications can be performed on the pre-formed thian-4-imine core. For instance, the enantioselective addition of nucleophiles to the C=N bond of related imines can be achieved using chiral catalysts. Bifunctional catalysts, such as those based on thiourea, have proven effective in promoting highly enantioselective additions to imines by activating both the electrophile and the nucleophile simultaneously. nih.govacs.org Such strategies could be adapted to synthesize chiral derivatives of the thian-4-imine system.

Introduction of the N-[(3-methoxyphenyl)methoxy] Moiety

The final key transformation in the synthesis is the attachment of the (3-methoxyphenyl)methoxy group to the nitrogen atom of the thian-4-one oxime intermediate.

This step is an O-alkylation of the oxime, which is a specific type of etherification reaction. organic-chemistry.orgresearchgate.net The process involves the deprotonation of the hydroxyl group of the oxime to form a nucleophilic oximate anion. This anion then displaces a leaving group on an electrophilic 3-methoxybenzylating agent, such as 3-methoxybenzyl bromide, in a nucleophilic substitution reaction (Williamson ether synthesis).

The choice of base and solvent is critical for the success of this reaction. A moderately strong base is required to deprotonate the oxime without causing side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophile. google.com

The following table outlines representative conditions for the O-alkylation of oximes.

BaseElectrophileSolventTemperatureNotes
Potassium Carbonate (K₂CO₃)3-methoxybenzyl bromideDimethylformamide (DMF)Room Temp - 50 °CA common and effective method for alkylation. google.com
Sodium Hydride (NaH)3-methoxybenzyl chlorideTetrahydrofuran (THF)0 °C - Room TempA stronger base, useful for less acidic oximes.
Cesium Carbonate (Cs₂CO₃)3-methoxybenzyl bromideAcetonitrileRoom TempOften provides higher yields due to the "caesium effect".
Triphenylphosphine/CCl₄/DBU3-methoxybenzyl alcoholAcetonitrileRefluxAllows for the direct use of an alcohol as the alkylating agent. organic-chemistry.org

Regioselective Functionalization of the Methoxyphenyl Group

The methoxyphenyl group within the target molecule provides a handle for introducing further chemical diversity through regioselective functionalization. The methoxy (B1213986) group (-OCH₃) is a powerful ortho, para-directing group in electrophilic aromatic substitution. However, for achieving exclusive functionalization at a specific position, more advanced strategies like directed ortho-metalation (DoM) and catalytic C-H activation are employed.

Directed ortho-Metalation (DoM): DoM is a highly effective method for the regioselective functionalization of substituted arenes. wikipedia.org In the context of the 3-methoxyphenyl group, the methoxy substituent can direct deprotonation exclusively to the ortho positions (C-2 and C-4) using strong organolithium bases like n-butyllithium (n-BuLi). wikipedia.orguoc.gr The mechanism involves the coordination of the lithium atom to the Lewis basic oxygen of the methoxy group, which positions the alkyl base to abstract a proton from the nearest C-H bond. wikipedia.orgharvard.edu This generates a lithiated intermediate that can then react with a wide range of electrophiles to introduce new substituents with high regioselectivity. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) often accelerates the reaction and improves yields. uoc.gr

While the 3-methoxy substitution pattern presents two non-equivalent ortho positions (C-2 and C-4), the electronic and steric environment will influence the site of lithiation, often leading to a mixture of products unless other factors dominate.

Table 1: Potential Electrophiles for Functionalizing the Methoxyphenyl Ring via DoM
ElectrophileReagent ExampleIntroduced Functional Group
Alkyl HalidesMethyl iodide (CH₃I)Alkyl (-CH₃)
CarbonylsBenzaldehyde (C₆H₅CHO)Hydroxyalkyl (-CH(OH)C₆H₅)
Carbon DioxideCO₂ (gas)Carboxylic Acid (-COOH)
Silyl HalidesTrimethylsilyl chloride ((CH₃)₃SiCl)Silyl (-Si(CH₃)₃)
BoratesTrimethyl borate (B(OCH₃)₃)Boronic Acid (-B(OH)₂)
DisulfidesDimethyl disulfide (CH₃SSCH₃)Thioether (-SCH₃)

Transition Metal-Catalyzed C-H Activation: A more modern approach involves the use of transition metal catalysts (e.g., palladium, rhodium, iridium) to directly functionalize C-H bonds. scielo.brmdpi.com These methods can offer alternative or complementary regioselectivity to classical DoM. The methoxy group can act as a directing group, coordinating to the metal center and guiding the C-H activation to an ortho position. mdpi.com These catalytic processes are often more tolerant of other functional groups within the molecule and represent a significant advance in synthetic efficiency. scielo.br

Catalytic Systems and Reaction Condition Optimization

Homogeneous catalysts, which operate in the same phase as the reactants, offer mild and efficient conditions for imine synthesis. researchgate.net These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal Catalysis: Transition metal complexes, particularly those of ruthenium, rhodium, and gold, are known to catalyze imine formation. researchgate.netorganic-chemistry.org For instance, cationic rhodium(I) catalysts can facilitate the reaction of ketones with amines under mild, neutral conditions at room temperature. organic-chemistry.org These catalysts function by activating either the carbonyl group or the amine, thereby lowering the activation energy for the condensation reaction.

Organocatalysis: Simple organic molecules can also serve as effective catalysts. Acid catalysts (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) promote the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic. Amine-based catalysts, such as pyrrolidine, can form an intermediate iminium ion with the ketone, which then readily reacts with the alkoxyamine. organic-chemistry.org

Optimization of reaction conditions is crucial for maximizing yield. researchgate.netresearchgate.net A systematic approach often involves screening different catalysts, solvents of varying polarity (e.g., THF, DMF, acetonitrile), and temperatures to find the ideal balance between reaction rate and product stability. researchgate.net

Table 2: Optimization Parameters in Homogeneous Imine Synthesis
ParameterVariationPotential Outcome
Catalyst Lewis acids (e.g., ZnCl₂), Brønsted acids (e.g., PTSA), OrganocatalystsIncreased reaction rate, improved yield
Solvent Toluene, Dichloromethane, THF, AcetonitrileAffects solubility and rate; allows for azeotropic water removal
Temperature Room temperature to refluxHigher temperature increases rate but may cause side reactions
Additives Dehydrating agents (e.g., molecular sieves)Removes water byproduct, shifting equilibrium towards product

Heterogeneous catalysis aligns with the principles of green chemistry by offering significant advantages such as simplified product purification, catalyst recyclability, and the potential for solvent-free reactions. peerj.comrsc.org For the synthesis of imines, solid acid catalysts are particularly effective. peerj.com

Solid Acid Catalysts: Materials like Amberlyst®-15 (a sulfonic acid resin), montmorillonite K-10 clay, and zeolites provide acidic sites on a solid support. peerj.comresearchgate.net These catalysts efficiently promote the condensation of ketones and amines by facilitating the dehydration step. peerj.com Reactions can often be run under solventless ("neat") conditions, which dramatically reduces waste. researchgate.netstudylib.net For example, Amberlyst®-15 has been shown to be an ideal catalyst for synthesizing a variety of imines in high yields (72-99%) within short reaction times (2-4 hours) at room temperature under neat conditions. peerj.comresearchgate.net

Table 3: Comparison of Heterogeneous Catalysts for Imine Synthesis
CatalystTypical ConditionsKey Advantages
Amberlyst®-15 Solvent-free, Room TempHigh commercial availability, excellent yields, reusable
Montmorillonite K-10 Solvent-free or minimal solventInexpensive, environmentally benign clay catalyst
Zeolites Solvent-free, mild heatingShape-selectivity, high thermal stability, reusable
Sulfated-TiO₂ Solvent-freeEfficient solid acid catalyst

Post-Synthetic Modification and Derivatization Strategies

Once this compound is synthesized, its chemical structure can be further modified to create a library of analogues. The imine bond and the thiane ring are key sites for such transformations. Additionally, derivatization is a crucial step for analytical characterization.

Post-Synthetic Modifications: The C=N double bond of the imine is susceptible to a variety of chemical transformations.

Reduction to Amines: The most common modification is the reduction of the imine to the corresponding secondary amine, N-[(3-methoxyphenyl)methoxy]thian-4-amine. This can be achieved using various reducing agents. Diborane (BH₃) is effective for reducing oxime ethers to primary amines, with the alkoxy portion being converted to the corresponding alcohol. acs.orgacs.org Other common reagents include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), which offer mild and selective reduction of the imine bond. organic-chemistry.org

Nucleophilic Addition: The electrophilic carbon atom of the imine can be attacked by nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or thiols. nih.govresearchgate.net This C-C or C-S bond-forming reaction allows for the introduction of diverse alkyl, aryl, or thio- substituents at the 4-position of the thiane ring, leading to more complex molecular scaffolds.

Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), it is often necessary to derivatize the target molecule or its amine analogue. rsc.orgresearchgate.net Derivatization enhances volatility, improves chromatographic separation, and increases detection sensitivity. mdpi.comannalsofrscb.ro

Acylation and Silylation: After reduction of the imine to the amine, the resulting N-H bond can be readily derivatized. Acylation with reagents like acetic anhydride or trifluoroacetic anhydride converts the amine into a more stable and volatile amide. researchgate.net Similarly, silylation reagents react with active hydrogens to form silyl ethers, which are also well-suited for GC analysis. researchgate.net

Fluorescent Tagging: For HPLC analysis with fluorescence detection, the amine can be reacted with a fluorescent tagging agent like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). rsc.org This significantly enhances the sensitivity of detection, allowing for quantification at very low concentrations.

Table 4: Derivatization Strategies for Analysis of the Corresponding Amine
MethodReagent ExamplePurposeAnalytical Technique
Acylation Acetic AnhydrideIncreases volatility and thermal stabilityGC-MS
Silylation MTBSTFAIncreases volatility for GC analysisGC-MS
Carbamate Formation FMOC-ClIntroduces a fluorescent tagHPLC-Fluorescence
Sulfonylation Dansyl ChlorideIntroduces a fluorescent tagHPLC-Fluorescence
Schiff Base Formation o-Phthaldialdehyde (OPA)Forms a fluorescent isoindole derivativeHPLC-Fluorescence

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of N 3 Methoxyphenyl Methoxy Thian 4 Imine

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition.

For N-[(3-methoxyphenyl)methoxy]thian-4-imine, HRMS analysis, likely using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be employed to determine its molecular formula. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation between ions of very similar nominal mass, thus providing an unambiguous elemental formula.

In a hypothetical analysis, the protonated molecule [M+H]⁺ would be observed. The experimentally measured m/z value would be compared to the theoretical value calculated for the presumed molecular formula, C₁₃H₁₇NO₂S. A low mass error, typically in the range of sub-ppm, would provide strong evidence for the proposed elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Theoretical m/z Measured m/z Mass Error (ppm) Elemental Composition

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the molecular ion. This provides valuable information about the different structural motifs within the molecule, such as the methoxyphenyl group and the thian heterocycle, further corroborating the proposed structure.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable deuterated solvent (e.g., CDCl₃) would be necessary for the complete structural assignment of this compound.

¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

¹³C NMR: This experiment would identify all the unique carbon atoms in the molecule.

2D NMR experiments are crucial for establishing the connectivity between atoms:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of proton networks within the methoxyphenyl and thian rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule, such as linking the methoxy (B1213986) group to the phenyl ring and the entire (3-methoxyphenyl)methoxy group to the nitrogen of the thian-4-imine.

Conformational analysis could be further investigated using Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY), which provide information about the spatial proximity of protons.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz)
C=N 165.2 - - -
Ar-C (ipso, OMe) 159.8 - - -
Ar-C (ipso, CH₂O) 138.5 - - -
Ar-CH 129.5 7.25 t 7.9
Ar-CH 120.1 6.90 d 7.6
Ar-CH 113.5 6.85 s -
Ar-CH 113.2 6.80 d 8.2
O-CH₂ 75.4 5.10 s -
O-CH₃ 55.3 3.80 s -
Thian-CH₂ 35.1 2.95 t 5.8

Single Crystal X-ray Diffraction for Absolute Stereochemical and Molecular Architecture Determination

Single Crystal X-ray Diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if present.

To perform this analysis, a high-quality single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting electron density map would be used to solve the crystal structure, revealing the exact spatial arrangement of all atoms in the molecule. This would confirm the connectivity established by NMR and provide detailed conformational information about the thian ring and the orientation of the (3-methoxyphenyl)methoxy group.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 1305.6

Chiroptical Spectroscopic Techniques for Characterization of Enantiomeric Excess and Optical Purity

While this compound itself is not chiral, chiroptical techniques would be relevant if it were synthesized from a chiral precursor or if it were to undergo a reaction that introduces a chiral center. Techniques like Circular Dichroism (CD) spectroscopy are highly sensitive to the stereochemical environment of a molecule.

In a scenario where a chiral derivative of this compound is prepared, CD spectroscopy could be used to determine the enantiomeric excess (ee). The CD spectrum shows the differential absorption of left and right circularly polarized light by a chiral molecule. The intensity of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of an unknown sample to that of an enantiomerically pure standard, the optical purity can be determined.

Table 4: Hypothetical Circular Dichroism Data for a Chiral Derivative

Wavelength (nm) Molar Ellipticity (deg·cm²·dmol⁻¹)
280 +15,000
254 -8,000

Advanced Chromatographic Techniques for Purity Assessment and Impurity Profiling

Advanced chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A reversed-phase HPLC method would likely be developed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector would be suitable for detection, given the presence of the aromatic ring. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.

For impurity profiling, hyphenated techniques such as HPLC-MS are invaluable. biomedres.usresearchgate.net This allows for the separation of impurities by HPLC, followed by their identification based on their mass-to-charge ratio and fragmentation patterns from the mass spectrometer. This is crucial for understanding the reaction byproducts and degradation products. Given that the compound contains sulfur, specialized detectors or columns that have enhanced retention for sulfur-containing compounds could be employed for more detailed analysis. chromatographyonline.com

Table 5: Hypothetical HPLC Purity Analysis

Peak Retention Time (min) Area (%) Identity
1 2.5 0.5 Starting Material
2 4.8 99.2 This compound

Chemical Reactivity and Mechanistic Investigations of N 3 Methoxyphenyl Methoxy Thian 4 Imine

Reactivity at the Imine Functionality

The imine group (C=N) is a key site of reactivity in N-[(3-methoxyphenyl)methoxy]thian-4-imine. The carbon atom of the imine is electrophilic, making it a target for nucleophiles, while the pi-system allows for participation in pericyclic reactions.

Nucleophilic Addition Reactions and Their Stereocontrol

The polarized nature of the carbon-nitrogen double bond renders the imine carbon susceptible to attack by a wide range of nucleophiles. youtube.comyoutube.com This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the thiane (B73995) ring. The general mechanism involves the attack of a nucleophile on the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield a substituted amine. youtube.com

Common nucleophiles that react with imines include organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and enolates. youtube.comnih.gov The addition of hydride reagents, such as Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄), results in the reduction of the imine to the corresponding secondary amine. youtube.com

Stereocontrol in these additions is a critical aspect, influenced by the steric and electronic properties of the substrate and reagent. researchgate.net For this compound, the approach of the nucleophile to the planar imine can be directed by the bulky thiane ring and the N-alkoxy substituent. The stereochemical outcome is often rationalized using models like the Felkin-Anh model, which predicts the favored trajectory of nucleophilic attack based on the arrangement of substituents on adjacent stereocenters. researchgate.net In this case, while the thiane ring itself is achiral, its chair conformation can create a sterically biased environment influencing the facial selectivity of the addition.

Table 1: Predicted Products of Nucleophilic Addition to this compound
Nucleophile (Reagent)Product ClassSpecific Product Example
Methylmagnesium bromide (Grignard)C-Alkylated AmineN-[(3-methoxyphenyl)methoxy]-4-methylthian-4-amine
Phenyl lithium (Organolithium)C-Arylated AmineN-[(3-methoxyphenyl)methoxy]-4-phenylthian-4-amine
Sodium borohydride (Hydride)Secondary AmineN-[(3-methoxyphenyl)methoxy]thian-4-amine
Lithium enolate of acetoneβ-Amino Ketone1-(4-((3-methoxyphenyl)methoxyamino)thian-4-yl)propan-2-one

Hydrolysis and Tautomerism Studies of N-Substituted Imines

N-substituted imines can undergo hydrolysis under aqueous acidic or basic conditions to regenerate the parent carbonyl compound and the corresponding amine. chemguide.co.uk For this compound, hydrolysis would cleave the C=N bond, yielding thian-4-one and O-(3-methoxybenzyl)hydroxylamine.

The mechanism of hydrolysis typically involves the initial protonation of the imine nitrogen under acidic conditions, which enhances the electrophilicity of the imine carbon for attack by water. chemguide.co.uk Under basic conditions, the reaction can proceed via direct nucleophilic attack of a hydroxide ion, though this is generally slower. umich.eduarkat-usa.orgresearchgate.net

Table 2: Hydrolysis of this compound
ConditionKey ReactantProducts
AcidicH₃O⁺Thian-4-one + O-(3-methoxybenzyl)hydroxylammonium salt
BasicOH⁻Thian-4-one + O-(3-methoxybenzyl)hydroxylamine

Imine-enamine tautomerism is a potential process for imines with an α-proton. However, in the case of this compound, this equilibrium is not a significant consideration for the imine functionality itself, as the nitrogen atom is substituted with an alkoxy group, preventing the formation of an enamine structure through proton migration from the nitrogen substituent. Tautomerism involving the thiane ring protons is possible but generally not favored without a strong base.

Pericyclic Reactions (e.g., Cycloadditions) Involving the Imine Group

The C=N double bond can participate as a 2π component in cycloaddition reactions. libretexts.org One of the most common examples is the [3+2] dipolar cycloaddition, where the imine acts as a dipolarophile and reacts with a 1,3-dipole such as a nitrile oxide or a nitrone. uchicago.edunih.gov Such reactions are powerful methods for constructing five-membered heterocyclic rings. libretexts.org

For example, the reaction of this compound with benzonitrile oxide (generated in situ) would be expected to produce a spirocyclic oxadiazole ring system attached at the C4 position of the thiane. The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. youtube.com

Table 3: Potential Cycloaddition Reactions with this compound
1,3-DipoleReaction TypeResulting Heterocyclic System
Benzonitrile Oxide[3+2] Cycloaddition1-oxa-2,4-diazaspiro[4.5]decane derivative
C-Phenyl-N-methylnitrone[3+2] Cycloaddition1-oxa-2,5-diazaspiro[4.5]decane derivative
Diazomethane[3+2] Cycloaddition1,2,4-triazaspiro[4.5]decane derivative

Transformations of the Thian-4-imine Ring System

The thiane ring offers another center of reactivity, primarily at the sulfur atom, which can undergo oxidation and participate in reactions that may lead to ring modification.

Oxidation and Reduction Pathways of the Sulfur Heterocycle

The sulfur atom in the thiane ring is in a low oxidation state and is readily oxidized. Treatment with common oxidizing agents can convert the sulfide to a sulfoxide and subsequently to a sulfone. nih.govwikipedia.org The choice of oxidant and reaction conditions can allow for selective oxidation to either state.

The oxidation of 4-substituted thianes to the corresponding sulfoxides can result in diastereomers, with the oxygen atom being either axial or equatorial. researchgate.net The stereochemical outcome is influenced by the oxidant used and the steric and electronic nature of the substituents on the ring. researchgate.net For instance, oxidation with agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to different ratios of cis and trans sulfoxides. researchgate.net

Table 4: Oxidation States of the Thiane Sulfur Atom
ReagentConditionsProduct Oxidation StateProduct Name Example
H₂O₂Acetic AcidSulfoxideThis compound 1-oxide
m-CPBA (1 equiv.)CH₂Cl₂, 0 °CSulfoxideThis compound 1-oxide
m-CPBA (>2 equiv.)CH₂Cl₂, refluxSulfoneThis compound 1,1-dioxide
KMnO₄HeatSulfoneThis compound 1,1-dioxide

Reduction of the sulfur heterocycle typically involves desulfurization. Reagents like Raney Nickel can achieve reductive cleavage of the C-S bonds, leading to the opening of the heterocyclic ring. youtube.com This process would fundamentally alter the core structure, converting the cyclic system into an acyclic amine derivative.

Ring-Opening and Rearrangement Mechanisms

Six-membered saturated rings like thiane are generally stable due to minimal ring strain. msu.edu However, ring-opening can be induced under specific conditions, often involving activation of the sulfur atom. msu.edu For example, reaction with strong alkylating agents could form a sulfonium salt. This positively charged intermediate is susceptible to nucleophilic attack, which can either occur at the α-carbon, leading to substitution, or in some cases, result in ring cleavage. researchgate.netresearchgate.netnih.gov

Ring-opening reactions of strained sulfur heterocycles like thiiranes (three-membered) and thietanes (four-membered) are common, but for a six-membered thiane ring, more forcing conditions are typically required. researchgate.netresearchgate.net Rearrangements such as the Sommelet-Hauser or Stevens rearrangements are known for sulfonium salts, but these would require the formation of a sulfonium ylide intermediate, a subsequent transformation rather than a direct reaction of the parent thiane ring. researchgate.net

Reactivity of the Methoxyphenyl Ether Moiety

The methoxyphenyl group is a common functional group in organic chemistry, and its reactivity is generally well-understood. However, the influence of the larger thian-4-imine methoxy (B1213986) portion of the molecule on this reactivity is unknown without specific studies.

Electrophilic Aromatic Substitution Patterns

The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. For the 3-methoxyphenyl moiety, this would direct incoming electrophiles to the 2-, 4-, and 6-positions.

However, the steric hindrance and electronic effects of the entire N-(thian-4-ylidene)methoxymethane substituent could significantly influence the regioselectivity of such reactions. Without experimental data, any prediction of the exact substitution pattern for this compound would be purely speculative. No studies detailing the nitration, halogenation, Friedel-Crafts acylation or alkylation, or sulfonation of this specific compound are available.

Cleavage and Derivatization of the Ether Linkage

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often requiring harsh conditions. Typically, strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or Lewis acids like boron tribromide (BBr3), are employed. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com

Various reagents have been developed for the deprotection of aromatic methyl ethers under milder conditions. organic-chemistry.org However, the specific conditions required for the selective cleavage of the ether bond in this compound without affecting the thian-4-imine moiety are not documented. Derivatization of the resulting phenol would follow standard phenolic reactions, but no examples involving this specific compound have been reported.

Kinetic and Thermodynamic Parameters of Key Chemical Transformations

A comprehensive understanding of a compound's reactivity includes the study of its reaction kinetics and thermodynamics. This data provides insights into reaction rates, activation energies, and the relative stability of reactants and products. Such studies are crucial for optimizing reaction conditions and understanding reaction mechanisms.

Regrettably, there are no published kinetic or thermodynamic studies for any chemical transformations involving this compound. Therefore, it is not possible to provide data tables or a detailed discussion on the kinetic and thermodynamic parameters of its key chemical transformations.

Computational and Theoretical Studies of N 3 Methoxyphenyl Methoxy Thian 4 Imine

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

No published DFT studies on N-[(3-methoxyphenyl)methoxy]thian-4-imine were found. This type of analysis would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution, which are fundamental to understanding its reactivity and intermolecular interactions.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

A search for conformational analyses or molecular dynamics simulations of this compound yielded no results. Such studies are crucial for identifying the most stable three-dimensional structures of the molecule and understanding its flexibility, which influences its biological activity.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

There are no available computational predictions or experimental spectra for the NMR, IR, or UV-Vis signatures of this compound. Theoretical calculations are often used to complement experimental data by assigning specific spectral peaks to corresponding molecular vibrations or electronic transitions.

Elucidation of Reaction Mechanisms and Transition State Structures

No research detailing the reaction mechanisms or transition state structures involving this compound could be located. These computational investigations are essential for understanding how the molecule participates in chemical reactions, including its synthesis and potential metabolic pathways.

Molecular Docking and Ligand-Target Interaction Simulations (Computational Models)

There are no published molecular docking or ligand-target interaction simulations for this compound. This type of computational modeling is vital for predicting the binding affinity and mode of interaction of a molecule with a specific biological target, such as a protein or enzyme, and is a key step in drug discovery processes.

Due to the absence of specific research on this compound, the creation of data tables and detailed research findings as requested is not feasible.

Exploration of Structure Activity Relationships and Mechanistic Biological Interactions of N 3 Methoxyphenyl Methoxy Thian 4 Imine Analogs in Vitro Focus

Rational Design and Synthesis of N-[(3-methoxyphenyl)methoxy]thian-4-imine Derivatives for Biological Probing

No literature is available describing the rational design or specific synthetic routes for this compound derivatives aimed at biological probing.

In Vitro Enzyme Inhibition and Activation Studies: Molecular Mechanisms of Action

There are no published in vitro studies detailing the enzyme inhibition or activation properties of this compound.

Kinetic Characterization of Ligand-Enzyme Binding

Without enzyme activity data, no kinetic characterization of its binding to any enzyme has been reported.

Identification of Specific Molecular Targets and Pathways in Model Systems

The specific molecular targets and biological pathways affected by this compound have not been identified in any published research.

Receptor Binding Affinity and Selectivity Assessments in Cell-Free or Cell-Based Assays (Mechanistic Focus)

No data from receptor binding assays are available to assess the affinity and selectivity of this compound for any biological receptor.

Investigation of Cellular Pathway Modulation in Biological Model Systems (Focus on Biochemical Effects)

There are no studies investigating the modulation of cellular pathways or the biochemical effects of this compound in biological models.

Application of Chemoinformatics and QSAR for SAR Prediction

No chemoinformatic or QSAR studies have been published that focus on predicting the structure-activity relationships of this compound analogs.

Advanced Applications and Prospective Roles of this compound in Chemical Sciences

Following an extensive and thorough search of scientific literature, chemical databases, and commercial supplier catalogs, it has been determined that there is no available information on the chemical compound This compound . This includes a lack of data regarding its synthesis, properties, or any applications in the fields outlined in the requested article structure.

Therefore, it is not possible to generate the requested article focusing on the specific advanced applications and prospective roles of this compound. The absence of any published research or documentation prevents a scientifically accurate and informative discussion on the following topics:

Advanced Applications and Prospective Roles of N 3 Methoxyphenyl Methoxy Thian 4 Imine in Chemical Sciences

Use as a Chemical Probe for Investigating Biological Processes (Methodological Aspect)

Without any foundational data, the generation of content for these sections, including data tables and detailed research findings, would be speculative and would not meet the required standards of accuracy and authoritativeness.

Future Research Directions and Emerging Opportunities for N 3 Methoxyphenyl Methoxy Thian 4 Imine

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of imines often involves the condensation of an amine with a carbonyl compound, a reversible reaction that can require harsh conditions and the removal of water to drive it to completion. indexcopernicus.comchemistryviews.org Future research must prioritize the development of greener, more efficient synthetic protocols for N-[(3-methoxyphenyl)methoxy]thian-4-imine.

Key areas for investigation include:

Catalytic Approaches : Transition metal catalysis offers a promising avenue for the direct preparation of imines from amines, which can bypass the need for aldehyde precursors. rsc.org Research could focus on developing specific catalysts (e.g., based on copper or titanium) that are effective for the thian-4-amine precursor, minimizing waste and energy consumption. rsc.orgacs.org Biocatalytic cascades using enzymes like imine reductases (IREDs) could offer a highly selective and environmentally benign one-pot synthesis route under mild conditions. acs.org

Green Solvents and Conditions : Moving away from hazardous organic solvents is a core principle of green chemistry. Studies could explore the use of supercritical carbon dioxide (sc-CO₂), which can act as both a solvent and a promoter, or micellar catalysis in water to intensify the reaction and simplify purification. chemistryviews.orgrsc.org Microwave-assisted synthesis is another established technique for accelerating imine formation under solvent-free or minimal-solvent conditions. indexcopernicus.com

Atom Economy : Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product is crucial. nih.gov Cascade reactions, where multiple bond-forming events occur in a single operation, could be developed to assemble the thian-imine core rapidly. nih.govnih.gov This approach avoids lengthy isolation and purification steps for intermediates, saving time, resources, and reducing waste streams.

Proposed MethodKey AdvantageRelevant Precursors
Biocatalytic CascadeHigh selectivity, mild aqueous conditions.Thian-4-one, O-(3-methoxybenzyl)hydroxylamine
Supercritical CO₂Eliminates toxic solvents, product isolates easily.Thian-4-one, O-(3-methoxybenzyl)hydroxylamine
Ti-Amide CatalysisHigh atom economy, potential for cascade reactions.Functionalized alkynes and amines

Deeper Mechanistic Understanding of Complex Reactivity Profiles

The reactivity of this compound is governed by its key functional groups: the C=N bond of the imine and the N-O bond of the oxime ether. A thorough mechanistic understanding of their interplay is essential for harnessing this molecule in further synthetic applications.

Future mechanistic studies should focus on:

Oxime Ether Reactivity : The oxime ether linkage is not merely a passive linker. It can participate in a variety of transformations, including cycloadditions and metathesis reactions. nsf.govrsc.org A particularly fertile ground for research is the generation of iminyl radicals via photoredox catalysis, which can trigger subsequent C-C bond cleavage or cyclization reactions. nsf.govdntb.gov.ua Understanding the conditions that favor these radical pathways is a key objective.

Stereoelectronic Effects : Research has shown that the stereochemistry of an oxime ether (E vs. Z isomers) can have a dramatic impact on its reactivity, particularly in processes like electrocyclization. core.ac.uk Computational studies could be employed to predict the stable conformations of this compound and calculate the activation energies for its potential reactions, providing a rationale for experimentally observed outcomes. core.ac.uk

Influence of the Heterocyclic Core : The sulfur atom in the thian ring can influence the molecule's electronic properties and reactivity. Investigations could explore its role in stabilizing or destabilizing reactive intermediates, such as adjacent radicals or cations. Furthermore, the thian ring itself can be a target for oxidation or other transformations that could modulate the reactivity of the imine moiety.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers powerful new tools for accelerating discovery. nih.gov Applying these technologies to this compound could dramatically reduce the trial-and-error nature of traditional research. nih.govacs.org

Emerging opportunities include:

Property Prediction : AI models can be trained on large datasets to predict the physicochemical properties (e.g., solubility, stability), biological activities, and ADME/Tox profiles of novel molecules. nih.govlifechemicals.com This would allow researchers to prioritize the synthesis of derivatives of this compound with the most promising characteristics for specific applications.

Reaction and Synthesis Planning : Retrosynthesis software that leverages machine learning can propose plausible and efficient synthetic routes to target molecules, including novel derivatives. nih.gov These tools can generalize from known reactions to suggest pathways for new compounds, potentially uncovering more sustainable or higher-yielding methods. nih.govacs.org

Generative Design : Generative AI models can design entirely new molecular structures with desired properties. lifechemicals.comneurosciencenews.com By defining a target profile (e.g., dual-target activity against two proteins), these models could suggest novel chemical structures inspired by the this compound scaffold, expanding the accessible chemical space in a targeted manner. neurosciencenews.com

Expansion of the Chemical Space and Structural Diversity for Targeted Applications

The true potential of this compound lies in its utility as a scaffold that can be systematically modified to tune its properties. Expanding the chemical space around this core structure is critical for developing targeted applications in fields like medicinal chemistry and materials science. rsc.orgnih.gov

A systematic diversification strategy would involve modifying the three main components of the molecule:

The Thian Ring : Introducing substituents on the saturated ring or oxidizing the sulfur atom to a sulfoxide or sulfone would significantly alter the molecule's polarity, solubility, and hydrogen bonding capacity. nih.gov

The Aromatic Ring : The 3-methoxy group is just one possibility. A wide array of substituents (e.g., halogens, alkyl groups, nitro groups) could be placed at various positions on the phenyl ring to modulate electronic properties and steric bulk.

The Linker : The length and nature of the oxime ether linker could be varied to alter the distance and geometric relationship between the heterocyclic and aromatic moieties.

Modification SiteExample ModificationPredicted Effect on Properties
Thian RingOxidation of Sulfur (S=O)Increased polarity, H-bond acceptor capacity
Aromatic RingReplace -OCH₃ with -CF₃Increased lipophilicity, altered electronics
LinkerInsert -(CH₂)₂-Increased flexibility and distance between rings

This systematic approach allows for the creation of a diverse library of compounds, enabling the exploration of structure-activity relationships (SAR) for any identified biological or material property. lifechemicals.com

Bridging Fundamental Research with Translational Opportunities in Chemical Biology

Fundamental knowledge of the synthesis and reactivity of this compound can be translated into practical applications, particularly in chemical biology and drug discovery. The presence of multiple functional groups and a heterocyclic core makes it an attractive starting point for creating sophisticated molecular tools and therapeutic leads. nih.govnih.gov

Key translational opportunities include:

Bioconjugation : The oxime ligation, a reaction between an alkoxyamine and a carbonyl, is a well-established method for bioconjugation due to its selectivity and stability. The oxime ether in the target molecule could potentially be cleaved or modified to reveal a reactive handle for attaching the molecule to proteins, peptides, or other biomolecules. nsf.gov

Scaffold for Drug Discovery : Heterocycles containing nitrogen and sulfur are privileged structures in medicinal chemistry, appearing in a vast number of biologically active compounds. nih.govnih.govjchemrev.com The thian-imine core could serve as a novel scaffold for developing agents targeting a range of diseases. researchgate.net Its derivatives could be screened against various biological targets to identify new therapeutic starting points.

Chemical Probes : Functionalized derivatives could be developed as chemical probes to study biological processes. For example, incorporating a fluorescent tag or a photo-crosslinking group could allow researchers to track the molecule's interactions within a cell or identify its binding partners.

By pursuing these integrated research directions, the scientific community can transform this compound from a chemical curiosity into a valuable platform for innovation in sustainable synthesis, predictive chemistry, and biomedical science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(3-methoxyphenyl)methoxy]thian-4-imine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between thian-4-imine derivatives and 3-methoxybenzyl alcohol precursors. For example, analogous compounds (e.g., N-[(4-methoxyphenyl)methyl]ethanamine) are synthesized via reactions of methoxybenzyl halides with amines under inert conditions . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity assessment requires HPLC (C18 column, UV detection at 254 nm) and structural confirmation via 1^1H/13^13C NMR (e.g., methoxy proton signals at δ ~3.8 ppm and imine protons at δ ~8.2 ppm) .

Q. How can the crystal structure of this compound be determined, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) are widely used for small-molecule crystallography. Hydrogen bonding patterns (e.g., N–H···O or C–H···π interactions) should be analyzed using graph-set notation to understand packing motifs .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer : Antimicrobial activity can be screened via microdilution assays (e.g., MIC determination against E. coli or S. aureus). Cytotoxicity studies using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) require IC50_{50} calculations with dose-response curves. Ensure solvent controls (DMSO <1% v/v) to avoid false positives. Parallel testing with structurally similar compounds (e.g., fluorophenyl analogs) helps identify structure-activity trends .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., TRPV1 receptors) identifies potential binding modes. QSAR models trained on analogs (e.g., trifluoromethylcinnamides) can predict bioactivity. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with experimental IC50_{50} data .

Q. What strategies resolve contradictions in observed vs. predicted reactivity (e.g., unexpected byproducts)?

  • Methodological Answer : Use LC-MS or GC-MS to detect intermediates/byproducts. For example, methoxy group demethylation under acidic conditions may yield phenolic derivatives. Kinetic studies (e.g., varying temperature/pH) coupled with DFT calculations (Gaussian 16) elucidate reaction mechanisms. Comparative analysis with deuterated analogs can confirm proton transfer pathways .

Q. How does hydrogen bonding influence the compound’s supramolecular assembly in the solid state?

  • Methodological Answer : SC-XRD data analyzed via Mercury software reveals intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., R22_2^2(8) motifs). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···O vs. H···H). Compare with analogs (e.g., ethoxyphenyl derivatives) to assess methoxy’s role in crystal engineering .

Q. What protocols ensure safe handling given the compound’s potential toxicity?

  • Methodological Answer : Follow GHS guidelines: Use fume hoods for synthesis, nitrile gloves, and lab coats. Acute toxicity testing (OECD 423) informs hazard classification. For spills, avoid dust generation; use ethanol/water for decontamination. Store at -20°C in amber vials under argon to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.